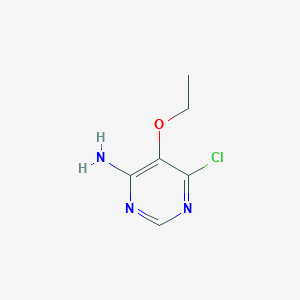

6-Chloro-5-ethoxypyrimidin-4-amine

Description

6-Chloro-5-ethoxypyrimidin-4-amine (CAS: 5018-42-8) is a pyrimidine derivative characterized by a chlorine atom at position 6, an ethoxy group at position 5, and an amine group at position 2. This compound belongs to a class of heterocyclic aromatic amines widely used in pharmaceutical and agrochemical research due to their versatility in synthetic modifications. Pyrimidine derivatives are particularly valued for their role as intermediates in drug development, including kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula |

C6H8ClN3O |

|---|---|

Molecular Weight |

173.60 g/mol |

IUPAC Name |

6-chloro-5-ethoxypyrimidin-4-amine |

InChI |

InChI=1S/C6H8ClN3O/c1-2-11-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3,(H2,8,9,10) |

InChI Key |

YULINCVNCMGUJW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CN=C1Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-chloro-5-ethoxypyrimidin-4-amine with key analogs, focusing on structural features, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity: Ethoxy vs. Hydroxyl vs. Alkoxy: Hydroxyl-substituted analogs (e.g., CAS 1956307-44-0) exhibit higher polarity, making them suitable for aqueous-phase reactions but limiting blood-brain barrier penetration .

Biological Applications :

- This compound is critical in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, such as the radiotracer [¹⁸F]PTBTK3 for positron emission tomography (PET) imaging .

- Methyl-substituted analogs (e.g., 6-chloro-2-methylpyrimidin-4-amine) are prioritized in agrochemical research due to their stability under environmental conditions .

Crystallographic and Stability Data: Derivatives like 5-[(4-ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (from ) demonstrate intermolecular N–H⋯N hydrogen bonding and π-π stacking, enhancing crystalline stability . This contrasts with this compound, where such data are less documented but predicted to follow similar trends.

Synthetic Flexibility :

- Ethoxy and methoxy groups are introduced via nucleophilic substitution under basic conditions, while chlorine at C6 is retained for further functionalization (e.g., Suzuki couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.